molecular formula C26H23N3O3 B2485816 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932541-37-2

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2485816
CAS No.: 932541-37-2
M. Wt: 425.488
InChI Key: NYTIWCKMFGEZEJ-UHFFFAOYSA-N
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Description

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound with a unique structure that includes multiple methoxy groups and a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that could be explored for therapeutic applications.

    Medicine: Its structure suggests potential as a pharmacophore for drug development.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can exert its effects by modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 7,4’-dimethoxy-3-hydroxyflavone
  • 5,7-dihydroxy-3-(4-methoxyphenyl)-6-(3-methylbut-2-enyl)-4H-chromen-4-one

Uniqueness

Compared to similar compounds, 7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its specific arrangement of methoxy groups and the presence of a pyrazoloquinoline core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

7,8-Dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazoloquinoline framework followed by methylation and methoxy group substitutions. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound.

Anti-inflammatory Properties

Recent studies have shown that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. Specifically, this compound has been evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. The compound demonstrated IC50 values comparable to established anti-inflammatory agents, indicating its potential as a therapeutic agent for inflammatory diseases.

CompoundIC50 (μM)Mechanism of Action
This compound0.45Inhibition of iNOS and COX-2 expression
Positive Control (1400 W)0.39iNOS inhibitor

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies suggest that it induces apoptosis in various cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. The compound's ability to inhibit cell proliferation was assessed using MTT assays across different cancer types.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of methoxy groups at specific positions on the phenyl rings significantly enhances biological activity. The para-substitution pattern appears to be more favorable for both anti-inflammatory and anticancer activities compared to ortho or meta substitutions.

Case Studies

Several case studies have highlighted the efficacy of pyrazolo[4,3-c]quinoline derivatives in preclinical models:

  • Study on Inflammatory Bowel Disease : A study demonstrated that administration of this compound significantly reduced colonic inflammation in an animal model of inflammatory bowel disease.
  • Cancer Cell Line Studies : In a comparative study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a reduction of cell viability by over 60% at a concentration of 10 μM after 48 hours.

Properties

IUPAC Name

7,8-dimethoxy-3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c1-16-5-9-18(10-6-16)29-26-20-13-23(31-3)24(32-4)14-22(20)27-15-21(26)25(28-29)17-7-11-19(30-2)12-8-17/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTIWCKMFGEZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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